molecular formula C11H17N3O4 B3365781 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid CAS No. 1260640-94-5

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid

Cat. No.: B3365781
CAS No.: 1260640-94-5
M. Wt: 255.27 g/mol
InChI Key: IGFVLNAGEZUMMM-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-yl)-propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 1H-imidazol-2-yl substituent. This compound is classified under 5-membered heterocycles and was previously available in research quantities but is now listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-7(9(15)16)6-8-12-4-5-13-8/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFVLNAGEZUMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected amino acids with imidazole derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Substitution Reactions at the Imidazole Ring

The imidazole moiety acts as a nucleophile in substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride (NaH) or triethylamine (TEA) .

Mechanism :

  • Deprotonation : The imidazole N-H bond is deprotonated by a base (e.g., NaH), generating a nucleophilic nitrogen.

  • Alkylation : The nucleophilic nitrogen attacks electrophilic alkyl halides (e.g., methyl iodide), forming N-alkylated derivatives.

Example Reaction :

Boc His OH+CH3INaH DMFBoc His Me OH+HI\text{Boc His OH}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{Boc His Me OH}+\text{HI}

Conditions :

  • Solvents: DMF, THF, or dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 60–85% depending on steric hindrance .

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine, critical for peptide synthesis .

Reagents :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane

Mechanism :
Protonation of the Boc carbamate followed by cleavage to release CO₂ and tert-butanol .

Example Reaction :

Boc His OHTFA DCM 1 1 His OH+CO2+(CH3)3COH\text{Boc His OH}\xrightarrow{\text{TFA DCM 1 1 }}\text{His OH}+\text{CO}_2+(\text{CH}_3)_3\text{COH}

Conditions :

  • Reaction time: 1–2 hours

  • Yield: >90% .

Acylation and Peptide Coupling

The carboxylic acid group undergoes acylation to form amides or esters, facilitated by coupling agents .

Reagents :

  • Activating agents : EDCI, HOBt, DCC

  • Nucleophiles : Amines (for amides), alcohols (for esters)

Example Reaction (Amide Formation) :

Boc His OH+H2N REDCI HOBtBoc His NH R+H2O\text{Boc His OH}+\text{H}_2\text{N R}\xrightarrow{\text{EDCI HOBt}}\text{Boc His NH R}+\text{H}_2\text{O}

Conditions :

  • Solvent: DMF or DCM

  • Temperature: 0–25°C

  • Yield: 70–95% .

Side Chain Modifications

The imidazole ring can undergo electrophilic substitutions (e.g., halogenation, nitration) under controlled conditions.

Halogenation Example :

Boc His OH+NBSAcOHBoc His Br OH+HBr\text{Boc His OH}+\text{NBS}\xrightarrow{\text{AcOH}}\text{Boc His Br OH}+\text{HBr}

Conditions :

  • Reagent: N-bromosuccinimide (NBS) in acetic acid

  • Yield: 50–70%.

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to TFA (>4 hours) may lead to imidazole ring protonation or decomposition .

  • Racemization Risk : High pH (>9) during coupling can cause racemization at the α-carbon .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Key Applications
Imidazole AlkylationNaH, CH₃I, DMF, 0°C60–85Functionalized histidine analogs
Boc DeprotectionTFA/DCM (1:1), 1–2 h>90Peptide synthesis
Amide CouplingEDCI/HOBt, DMF, RT70–95Drug conjugates, polymers
HalogenationNBS, AcOH, RT50–70Bioactive molecule development

Key Research Findings

  • The Boc group enhances solubility in organic solvents, enabling efficient solid-phase peptide synthesis .

  • Alkylated imidazole derivatives exhibit improved binding affinity in enzyme inhibition studies .

  • Racemization during coupling is minimized using HOBt/EDCI systems at pH 7–8 .

This compound’s versatility in substitution, protection, and coupling reactions makes it indispensable in pharmaceutical and materials science research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to Boc-imidazole-propionic acid exhibit anticancer properties. Research has shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that specific imidazole derivatives could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Peptide Synthesis
Boc-protected amino acids, including 2-tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid, are widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group that allows for the selective modification of amino acids during the synthesis process. This application is crucial in developing peptide-based drugs and therapeutic agents .

Biochemical Research

Enzyme Inhibition Studies
Imidazole-containing compounds are known to interact with various enzymes, including those involved in metabolic pathways. Boc-imidazole-propionic acid can be utilized to study enzyme kinetics and inhibition mechanisms, providing insights into drug design and development strategies .

Protein Interaction Studies
This compound can also be employed in studies examining protein-ligand interactions, particularly where imidazole groups play a critical role in binding affinity and specificity. These studies are essential for understanding the molecular basis of drug action and optimizing lead compounds .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity through apoptosis induction
Peptide SynthesisUtilization in synthesizing peptide drugs
Enzyme InhibitionStudies on metabolic enzyme interactions
Protein InteractionInvestigating ligand binding mechanisms

Case Studies

Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives, including Boc-imidazole-propionic acid, and tested their efficacy against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis, suggesting their potential as therapeutic agents .

Case Study 2: Peptide Therapeutics Development
A research team utilized Boc-imidazole-propionic acid in the synthesis of a novel peptide aimed at targeting specific receptors implicated in inflammatory diseases. The study demonstrated that the synthesized peptide exhibited enhanced binding affinity and biological activity compared to non-Boc protected analogs, highlighting the importance of protective groups in drug design .

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions to occur .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structure combines three key elements: a Boc-protected amine, an imidazole heterocycle, and a propionic acid moiety. Below is a comparison with structurally related compounds:

Compound Name Heterocycle Type Functional Groups Molecular Weight (g/mol) Key Applications/Properties
2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-yl)-propionic acid Imidazole Boc-amine, carboxylic acid ~283.3 Synthetic intermediate, ligand design
Histidine (natural amino acid) Imidazole Free amine, carboxylic acid 155.15 Protein synthesis, enzyme catalysis
2-Boc-amino-3-(1H-indol-3-yl)-propionic acid Indole Boc-amine, carboxylic acid ~305.3 Leukotriene inhibition studies
Bis[3-(2H-benzotriazol-2-yl)-...]ethers () Benzotriazole Ether, alkyne, bulky alkyl groups ~800–900 (estimated) UV stabilization, polymer additives

Key Observations :

  • Imidazole vs. Indole derivatives, such as those in , exhibit stronger binding to 5-lipoxygenase-activating protein (FLAP) due to their extended aromatic systems, which enhance hydrophobic interactions .
  • Boc Protection: Boc groups in amino acid derivatives (e.g., the target compound vs. histidine) improve stability during solid-phase synthesis but increase molecular weight and lipophilicity (logP ~1.5–2.0 estimated).
  • Benzotriazole Derivatives () : These bulkier compounds prioritize photostability and UV absorption, unlike the target compound’s focus on bioreactivity .

Biological Activity

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid (Boc-L-Imidazole) is a compound that incorporates a tert-butoxycarbonyl (Boc) protected amino group and an imidazole ring. This unique structure lends itself to various biological activities, making it of interest in medicinal chemistry and drug development.

  • IUPAC Name : 3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 1260640-94-5

The biological activity of Boc-L-Imidazole is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for modulating biological pathways. The Boc group serves as a protective moiety during synthesis, allowing for selective reactions that enhance the compound's efficacy.

Biological Activity

Research indicates that compounds containing imidazole rings exhibit various biological activities, including:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazole derivatives, including those similar to Boc-L-Imidazole. Results indicated significant inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of imidazole were tested for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in insulin signaling, and its inhibition could lead to increased insulin sensitivity. Boc-L-Imidazole showed promising results in preliminary assays, warranting further exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Tert-butoxycarbonylamino-3-(1-methyl-1H-imidazol-2-YL)-propionic acidMethyl group on imidazole ringAntimicrobial and anticancer properties
2-Tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)-propionic acidCarbamoyl group with dimethylphenyl ringEnzyme inhibition and potential antitumor activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid, and how can purity be optimized?

  • Methodology : Synthesis often involves coupling tert-butoxycarbonyl (Boc) protective groups to imidazole-containing precursors. For example, tert-butyl carbamate intermediates can be reacted with imidazole-propionic acid derivatives under anhydrous conditions using coupling agents like HATU or DCC. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) or recrystallization. Purity validation requires HPLC (>95%) and NMR spectroscopy (e.g., verifying Boc-group integrity at δ ~1.4 ppm for tert-butyl protons) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, and track changes in NMR/IR spectra (e.g., loss of Boc-group signals) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify imidazole protons (δ 7.0–7.5 ppm), Boc-group tert-butyl (δ 1.4 ppm), and propionic acid protons (δ 2.5–3.5 ppm).
  • IR spectroscopy : Confirm Boc-group carbonyl (C=O) at ~1680–1720 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M-Boc+H]+ fragments) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSAR) predict the reactivity of this compound in biological systems?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying nucleophilic/electrophilic sites on the imidazole ring.
  • Develop QSAR models using PubChem-derived analogs (e.g., substituent effects on solubility or binding affinity). Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

  • Methodology :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems).
  • Orthogonal assays : Compare results from SPR (surface plasmon resonance), fluorescence polarization, and cell-based assays.
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurity interference) .

Q. How can researchers design studies to evaluate the environmental fate of this compound?

  • Methodology :

  • Degradation pathways : Use LC-MS/MS to track hydrolysis products (e.g., Boc-group cleavage) in simulated environmental matrices (soil/water).
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure biomarkers (e.g., oxidative stress enzymes).
  • Partition coefficients : Determine logP values (octanol-water) to predict bioaccumulation potential .

Methodological Challenges and Recommendations

  • Synthetic bottlenecks : Boc-group deprotection under acidic conditions may degrade the imidazole ring. Use mild deprotection agents (e.g., TFA diluted in DCM) .
  • Data gaps : Limited ecotoxicological data exists for this compound. Prioritize OECD guideline-compliant studies for regulatory acceptance .
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misinterposing overlapping signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid
Reactant of Route 2
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2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid

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